(4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone
Description
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(1,2,3,4-tetrahydroquinolin-8-yl)methanone |
InChI |
InChI=1S/C15H21N3O/c1-17-8-10-18(11-9-17)15(19)13-6-2-4-12-5-3-7-16-14(12)13/h2,4,6,16H,3,5,7-11H2,1H3 |
InChI Key |
TUQXYNBKKVTJGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC3=C2NCCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design
Reductive amination is a two-step process involving the condensation of a primary amine (e.g., 1,2,3,4-tetrahydroquinolin-8-amine) with a ketone or aldehyde precursor, followed by reduction to stabilize the methanone linkage.
Procedure (Adapted from,):
-
Intermediate Synthesis :
-
Purification :
-
Silica gel chromatography (dichloromethane/methanol, 25:1) isolates the product.
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Temperature | 50–80°C | |
| Solvent | MeCN or EtOH | |
| Catalyst/Reagent | NaBH₃CN or H₂/Pd-C |
Alkylation of Activated Tetrahydroquinoline Intermediates
Bromomethyl-Tetrahydroquinoline Route
This method leverages halogenated tetrahydroquinoline intermediates for nucleophilic substitution with 4-methylpiperazine.
Key Data :
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Aryl halides on the tetrahydroquinoline scaffold are coupled with 4-methylpiperazine boronic esters.
Procedure (Based on,):
-
Halogenation :
-
8-Bromo-1,2,3,4-tetrahydroquinoline is prepared via bromination.
-
-
Coupling :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |
| Ligand | Xantphos | |
| Boron Reagent | 4-Methylpiperazine boronate |
Direct C-H Functionalization
Rhodium-Catalyzed Alkenylation/Arylation
Rh(I) catalysts enable direct functionalization of the tetrahydroquinoline C8 position.
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 65–72 | >95 | Mild conditions | Requires pre-functionalized amine |
| Alkylation | 48–69 | 90–98 | Scalable | Halogenation step needed |
| Suzuki Coupling | 60–75 | >99 | High selectivity | Expensive catalysts |
| C-H Functionalization | 55–65 | 85–90 | Atom-economical | Specialized equipment required |
Critical Challenges and Optimization
-
Impurity Control : Quaternary salt formation (e.g., impurity-III in) during alkylation necessitates rigorous aqueous washes.
-
Catalyst Recycling : Pd and Rh catalysts in coupling/C-H activation require ligand optimization for reuse (,).
-
Solvent Selection : Polar aprotic solvents (MeCN, DMF) improve yields but complicate purification (, ).
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the piperazine ring or the quinoline core, altering physicochemical and biological properties. Key examples include:
[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone (CAS: 1630857-94-1)
- Molecular Formula : C₁₆H₁₆F₃N₃O₅S
- Molecular Weight : 419.4 g/mol
- Quinoline Substituents: Addition of a hydroxy (-OH) and trifluoromethoxy (-OCF₃) group enhances metabolic stability and lipophilicity . Applications: The trifluoromethoxy group is common in agrochemicals and pharmaceuticals for its resistance to oxidative degradation.
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile
- Substituents: A cyanoethyl (-CH₂CH₂CN) group on the tetrahydroquinoline and a benzonitrile (-C₆H₄CN) moiety suggest applications in nonlinear optics or catalysis .
Physicochemical Properties
| Property | Target Compound | CAS 1630857-94-1 | Diazenyl Analog |
|---|---|---|---|
| Molecular Weight | 271.36 g/mol | 419.4 g/mol | ~350–400 g/mol (estimated) |
| Polarity | Moderate (due to -CH₃) | High (due to -SO₂CH₃, -OH) | Low (due to -CN, aromaticity) |
| Lipophilicity (LogP) | ~2.5 (estimated) | ~3.2 (due to -OCF₃) | ~2.8 (estimated) |
Biological Activity
(4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone, commonly referred to as compound 1, is a synthetic organic compound characterized by its unique structure that combines a piperazine moiety with a tetrahydroquinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Research indicates that (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone exhibits a range of biological activities primarily through its interaction with various biological targets. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on certain enzymes. For example, it has been evaluated for its ability to inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Inhibitors of TYR are of significant interest for their potential use in treating hyperpigmentation disorders.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 1 | 3.8 | Tyrosinase Inhibition |
| Kojic Acid | 5.0 | Reference Inhibitor |
The results indicate that (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone has a comparable inhibitory effect on TYR as kojic acid, a well-known inhibitor.
Antioxidant Activity
In addition to its enzyme inhibition capabilities, this compound has demonstrated antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. The antioxidant activity was assessed using various assays that measure the ability to scavenge free radicals.
Study on Melanin Biosynthesis
A notable study evaluated the effects of (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone on melanin production in B16F10 melanoma cells. The findings revealed that the compound significantly reduced melanin synthesis without inducing cytotoxicity at concentrations up to 25 μM.
Cellular Viability Assays
Cell viability was assessed using the MTT assay across different concentrations of the compound. Results indicated no cytotoxic effects at concentrations below 10 μM, suggesting a favorable safety profile for potential therapeutic use.
Future Directions
The promising biological activities of (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone warrant further investigation. Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.
- Structural Modifications : To enhance potency and selectivity for specific biological targets.
Q & A
Q. What synthetic methodologies are recommended for synthesizing (4-Methylpiperazin-1-yl)(1,2,3,4-tetrahydroquinolin-8-yl)methanone?
Methodological Answer: The synthesis of piperazinyl methanone derivatives typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between piperazine and carbonyl-containing intermediates, often using reagents like EDCl/HOBt for activation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate pure products .
- Functional group protection : For example, nitro groups may be reduced to amines using catalytic hydrogenation (Pd/C, H₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
